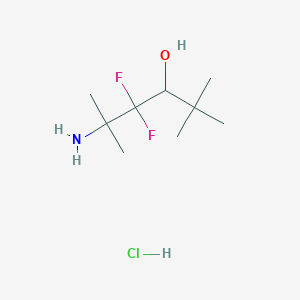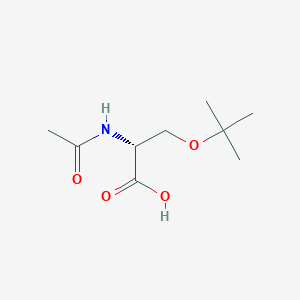
Ac-D-Ser(tBu)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ac-D-Ser(tBu)-OH: is a synthetic derivative of the amino acid serine. It is characterized by the presence of an acetyl group (Ac) attached to the amino group, a tert-butyl (tBu) group protecting the hydroxyl group, and the D-isomer of serine. This compound is commonly used in peptide synthesis and research due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ac-D-Ser(tBu)-OH typically involves the protection of the hydroxyl group of serine with a tert-butyl group, followed by the acetylation of the amino group. The process can be summarized as follows:
Protection of Hydroxyl Group: The hydroxyl group of serine is protected using tert-butyl chloride in the presence of a base such as triethylamine.
Acetylation of Amino Group: The amino group is acetylated using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of serine are reacted with tert-butyl chloride and a base to protect the hydroxyl group.
Bulk Acetylation: The protected serine is then acetylated using acetic anhydride and a catalyst.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ac-D-Ser(tBu)-OH can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions can target the acetyl group, converting it back to the amino group.
Substitution: The tert-butyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Substitution reactions often use reagents like trifluoroacetic acid to remove the tert-butyl group.
Major Products:
Oxidation Products: Oxidized derivatives of this compound.
Reduction Products: Deprotected serine derivatives.
Substitution Products: Serine derivatives with different protecting groups.
Scientific Research Applications
Chemistry: Ac-D-Ser(tBu)-OH is widely used in peptide synthesis as a building block. Its stability and reactivity make it an ideal candidate for creating complex peptides and proteins.
Biology: In biological research, this compound is used to study protein structure and function. It is incorporated into peptides to investigate the role of serine residues in enzymatic activity and protein interactions.
Medicine: In medicinal chemistry, this compound is used to develop peptide-based drugs. Its stability and ease of incorporation into peptides make it valuable for designing therapeutic agents.
Industry: this compound is used in the production of synthetic peptides for various industrial applications, including the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Ac-D-Ser(tBu)-OH involves its incorporation into peptides and proteins. The acetyl and tert-butyl groups provide stability and protect the serine residue during peptide synthesis. Once incorporated, the protecting groups can be removed to reveal the active serine residue, which can participate in enzymatic reactions and protein interactions.
Comparison with Similar Compounds
Ac-L-Ser(tBu)-OH: The L-isomer of serine with similar protecting groups.
Ac-D-Thr(tBu)-OH: A threonine derivative with acetyl and tert-butyl protecting groups.
Ac-D-Ser(OMe)-OH: A serine derivative with a methoxy protecting group instead of tert-butyl.
Uniqueness: Ac-D-Ser(tBu)-OH is unique due to its D-isomer configuration and the presence of both acetyl and tert-butyl protecting groups. This combination provides enhanced stability and reactivity, making it particularly useful in peptide synthesis and research.
Properties
Molecular Formula |
C9H17NO4 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-[(2-methylpropan-2-yl)oxy]propanoic acid |
InChI |
InChI=1S/C9H17NO4/c1-6(11)10-7(8(12)13)5-14-9(2,3)4/h7H,5H2,1-4H3,(H,10,11)(H,12,13)/t7-/m1/s1 |
InChI Key |
COMGVZVKADFEPL-SSDOTTSWSA-N |
Isomeric SMILES |
CC(=O)N[C@H](COC(C)(C)C)C(=O)O |
Canonical SMILES |
CC(=O)NC(COC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]pyridine](/img/structure/B13498485.png)
![3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}oxy)-1H-pyrazole-4-carboxylic acid](/img/structure/B13498492.png)
![2-amino-3-[(2S)-oxolan-2-yl]propanoic acid hydrochloride](/img/structure/B13498496.png)
![2-Fluoro-3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13498497.png)
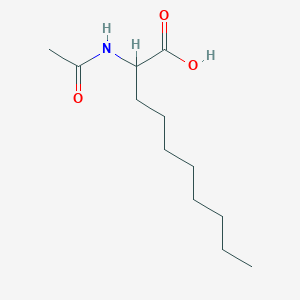
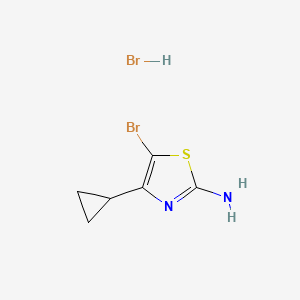
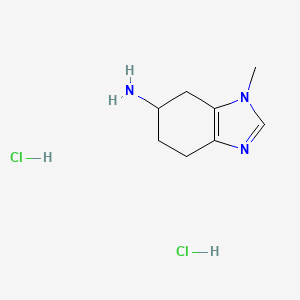
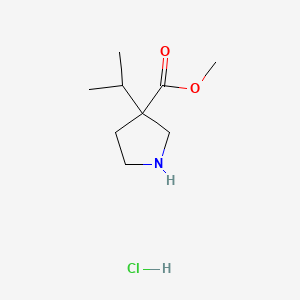
![1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13498529.png)
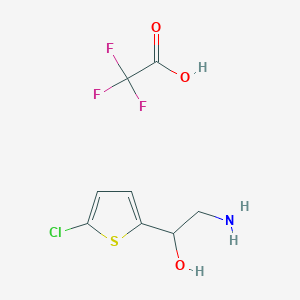
![Tert-butyl 9,9-difluoro-1-(hydroxymethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13498542.png)

![Methyl 4-hydroxy-2-methylthieno[3,4-b]pyridine-7-carboxylate](/img/structure/B13498554.png)
